2-[(4-Aminophenyl)carbamoyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The Suzuki–Miyaura coupling reaction is another method that could potentially be used in the synthesis of such compounds .Molecular Structure Analysis
The molecular formula of 2-[(4-Aminophenyl)carbamoyl]benzoic acid is C14H12N2O3 . It has a molecular weight of 256.26 g/mol.Scientific Research Applications
Mechanism of Synthetic Reagents
A study on the mechanism of polyphosphoric acid and phosphorus pentoxide−methanesulfonic acid as synthetic reagents for benzoxazole formation highlighted the role of benzoic acid derivatives in forming 2-phenylbenzoxazole. This research provides insights into the dynamic equilibrium and reaction intermediates involving benzoic acid and its derivatives in the synthesis process (Y. So & J. P. Heeschen, 1997).
Novel Methodology in Derivative Formation
Another study reported the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from its precursor, showcasing a novel methodology in synthesizing derivatives. This emphasizes the versatility of benzoic acid derivatives in chemical synthesis (Ricaurte Rodríguez, Felipe Quiroga-Suavita, & Mónica Yadira Dotor Robayo, 2022).
Antibacterial Evaluation
Research into the synthesis and antibacterial evaluation of new 1,5-Benzooxazepines derivatives starting from 2-(4-acetyl phenyl carbamoyl) benzoic acid (M1) highlights the potential of benzoic acid derivatives in developing antibacterial agents. This study not only showcases the synthetic pathway but also the biological relevance of these compounds (Mohammad M.Al-Tufah, Khalid A. Al-badrany, & Saad S. Jasim, 2021).
Environmental Applications
Innovative uses of carbamoyl benzoic acids in coagulation-flocculation processes of wastewater demonstrate the environmental applications of these compounds. This research explores the potential of carbamoyl benzoic acids to remove hazardous heavy metals from wastewater, highlighting a novel application beyond the pharmaceutical and chemical synthesis realms (M. Martinez-Quiroz et al., 2017).
Electroluminescent Properties
The synthesis and evaluation of electroluminescent properties of a novel terbium complex using a carboxylic acid ligand derived from benzoic acid underscore the potential of these derivatives in materials science, specifically in the development of electroluminescent devices. This study opens up possibilities for the application of benzoic acid derivatives in the field of optoelectronics (You‐Xuan Zheng et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-[(4-aminophenyl)carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTSAKMFNTZBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499883 | |
Record name | 2-[(4-Aminophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)carbamoyl]benzoic acid | |
CAS RN |
19336-89-1 | |
Record name | 2-[(4-Aminophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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